molecular formula C13H17NO B13600501 4-(4-Vinylbenzyl)morpholine

4-(4-Vinylbenzyl)morpholine

Katalognummer: B13600501
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: OLIGNDKDKIZAGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Ethenylphenyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-ethenylphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-ethenylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-ethenylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(4-Ethenylphenyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Nitro or halogen-substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-[(4-Ethenylphenyl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-[(4-ethenylphenyl)methyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethenylphenyl group may enhance binding affinity and specificity, leading to distinct biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Methylmorpholine: Similar in structure but lacks the ethenylphenyl group.

    4-Ethylmorpholine: Contains an ethyl group instead of the ethenylphenyl group.

    N-Benzylmorpholine: Features a benzyl group instead of the ethenylphenyl group.

Uniqueness: 4-[(4-Ethenylphenyl)methyl]morpholine is unique due to the presence of the ethenylphenyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

4-[(4-ethenylphenyl)methyl]morpholine

InChI

InChI=1S/C13H17NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h2-6H,1,7-11H2

InChI-Schlüssel

OLIGNDKDKIZAGN-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=C(C=C1)CN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.